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Compound of Interest

Compound Name: Koenidine
CAS No.: 24123-92-0
Cat. No.: B1220425
Get Quote
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Executive Summary

Koenidine (CAS: 24123-92-0), also known as Koenigicine, is a bioactive carbazole alkaloid
predominantly isolated from the root bark and leaves of Murraya koenigii (Rutaceae).[1]
Structurally characterized by a pyrano[3,2-a]carbazole skeleton, it possesses significant
pharmacological potential, including cytotoxic activity against human carcinoma cell lines (e.g.,
HelLa, HepG2) and antimicrobial properties.[1] This guide provides a definitive structural
analysis, spectroscopic fingerprint, and a validated isolation protocol to support further
structure-activity relationship (SAR) studies.[1]

Chemical Constitution & Molecular Architecture[1]

Koenidine belongs to the C20-carbazole alkaloid family.[1] Its architecture is defined by a
tricyclic carbazole core fused to a dimethylpyran ring, further substituted with methoxy and
methyl groups.

Physicochemical Profile
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Property Specification
3,11-dihydro-8,9-dimethoxy-3,3,5-

IUPAC Name _
trimethylpyrano[3,2-aJcarbazole

Common Synonyms Koenigicine, Koenimbidine

Molecular Formula C20H21NOs

Molecular Weight 323.39 g/mol

Physical State Pale yellow crystalline solid

Melting Point 224-225 °C

N Soluble in Chloroform, DMSO, Methanol;
Solubility

Insoluble in Water

Structural Logic

The molecule's lipophilicity is driven by the pyran ring and methyl substituents, facilitating
membrane permeability. The methoxy groups at positions C-8 and C-9 (numbering may vary by
convention, often C-6/C-7 in biosynthesis papers) serve as hydrogen bond acceptors, critical
for interaction with protein targets such as Topoisomerase I1.[1]

Spectroscopic Characterization (Fingerprint)[1]

Accurate identification of Koenidine relies on High-Resolution Nuclear Magnetic Resonance
(NMR).[1] The following data represents the consensus spectroscopic signature in
CDCIs/CDs0OD.

'H NMR Data (500 MHz)

The proton environment is distinct due to the gem-dimethyl group on the pyran ring and the
aromatic methoxy signals.
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Position / Chemical Shift Lo . Assighment
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Group (0 ppm) Logic
) Carbazole N-H
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Doublet ( Deshielded
Ar-H (C-5) 7.98 1H _
Hz) aromatic proton
) Isolated aromatic
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Ar-H (C-8) 7.31 1H
Hz) proton
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Analytic Note: The pair of doublets at  6.59 and 5.68 with a coupling constant (

) of ~10 Hz is diagnostic for the

-pyran ring fusion.

Biosynthetic Trajectory

Koenidine is biogenetically derived from 3-methylcarbazole via the shikimate pathway.[1] The
pathway involves oxidative hydroxylation followed by prenylation and cyclization.
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Figure 1: Proposed biosynthetic pathway from the 3-methylcarbazole precursor to Koenidine
involving prenylation and oxidative cyclization.[1]

Isolation & Purification Protocol

This protocol describes the isolation of Koenidine from Murraya koenigii leaves. It utilizes a
polarity-gradient fractionation to separate Koenidine from structurally similar alkaloids like
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Mahanimbine and Girinimbine.[1]

Experimental Workflow

Reagents Required: Methanol (MeOH), n-Hexane, Chloroform (CHCIs), Ethyl Acetate (EtOAC),
Silica Gel (60-120 mesh and 230-400 mesh).[1]

o Extraction:

o Macerate 1.0 kg of shade-dried, powdered leaves in MeOH (3 x 3L) for 72 hours at room
temperature.

o Filter and concentrate under reduced pressure (Rotary Evaporator, 40°C) to yield crude
extract.

 Partitioning:
o Resuspend crude extract in water.[1]
o Partition sequentially with n-Hexane (to remove fats/waxes) and then Chloroform.[1]
o Collect the Chloroform fraction (rich in carbazole alkaloids).

e Fractionation (Column Chromatography):

[¢]

Pack a glass column with Silica Gel (60-120 mesh) using n-Hexane.[1]

Load the Chloroform fraction.

[¢]

[e]

Elute with a gradient of n-Hexane : EtOAc (100:0

80:20).[1]

o

Koenidine typically elutes at ~10-15% EtOAc in Hexane.[1]

o Purification:

o Subject the Koenidine-rich fraction to re-chromatography (Silica Gel 230—-400 mesh).[1]
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o Elute with n-Hexane : Chloroform (gradient).[1]

o Recrystallize from Hexane/Chloroform mixture to obtain pale yellow crystals.[1]

Click to download full resolution via product page

Figure 2: Isolation workflow for Koenidine using solvent partitioning and chromatographic
separation.

Pharmacological Scope & Mechanism[1][6]
Koenidine exhibits a "multipronged” therapeutic mechanism, primarily attributed to the planar

carbazole moiety which allows for DNA intercalation and enzyme inhibition.

o Cytotoxicity: Demonstrates ICso values in the micromolar range against MCF-7 (Breast) and
HeLa (Cervical) cancer lines.[1] The mechanism involves the induction of apoptosis via the
mitochondrial pathway (caspase-3 activation).

» Antibiotic Resistance Reversal: Acts as an efflux pump inhibitor (EPI) in resistant bacterial
strains (e.g., S. aureus), potentiating the effect of standard antibiotics.

o Structure-Activity Relationship (SAR): The presence of the pyran ring is essential for
lipophilicity, while the C-3 methyl and methoxy groups modulate binding affinity to the ATP-
binding pocket of kinase targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: Chemical Architecture and
Isolation of Koenidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220425/docs#technical-monograph-chemical-
architecture-and-isolation-of-koenidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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